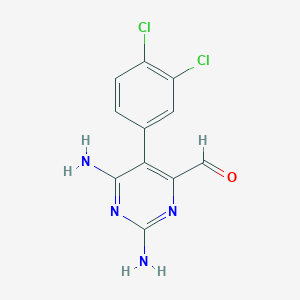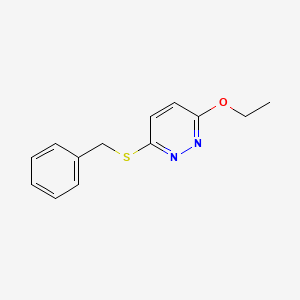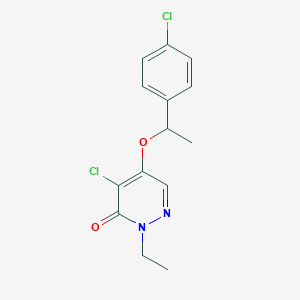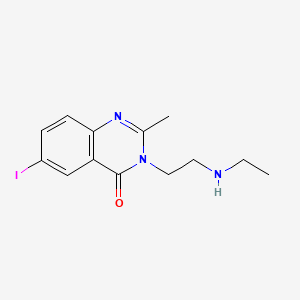![molecular formula C18H26N2O8 B12913807 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid CAS No. 23026-51-9](/img/structure/B12913807.png)
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid is a complex organic compound that features a pyrrolidine ring, a methoxyphenoxy group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate typically involves multiple steps. One common approach is the reaction of 2-methoxyphenol with 3-chloropropylamine to form 3-(2-methoxyphenoxy)propylamine. This intermediate is then reacted with pyrrolidine to yield 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propylamine. Finally, the carbamate group is introduced by reacting this intermediate with methyl isocyanate. The oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-[3-(2-hydroxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate.
Reduction: Formation of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-[3-(2-Hydroxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate
- 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propylamine
- 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-ethylcarbamate
Uniqueness
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides specific reactivity, while the pyrrolidine ring contributes to its structural rigidity and potential biological activity.
特性
CAS番号 |
23026-51-9 |
|---|---|
分子式 |
C18H26N2O8 |
分子量 |
398.4 g/mol |
IUPAC名 |
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H24N2O4.C2H2O4/c1-17-16(19)21-11-5-9-18-10-8-13(12-18)22-15-7-4-3-6-14(15)20-2;3-1(4)2(5)6/h3-4,6-7,13H,5,8-12H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) |
InChIキー |
HRRYCVNTCZSGQH-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OCCCN1CCC(C1)OC2=CC=CC=C2OC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913783.png)
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
![7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B12913799.png)



